molecular formula C17H24BrN3O3 B11555636 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide

Cat. No.: B11555636
M. Wt: 398.3 g/mol
InChI Key: JFTAEGMRDRXUGW-DEDYPNTBSA-N
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Description

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a brominated phenoxyacetyl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide typically involves multiple steps. One common approach is to start with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. The next step involves the reaction of this intermediate with hydrazine hydrate to yield 2-[(2-bromo-4-methylphenoxy)acetyl]hydrazine. Finally, this compound is condensed with (3E)-3-(2-methylpropyl)butanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider the safe handling and disposal of brominated intermediates and other potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or the reduction of the bromine atom.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide can be used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties may also make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the brominated phenoxyacetyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide is unique due to its combination of a hydrazinylidene group and a brominated phenoxyacetyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylpropyl)butanamide

InChI

InChI=1S/C17H24BrN3O3/c1-11(2)9-19-16(22)8-13(4)20-21-17(23)10-24-15-6-5-12(3)7-14(15)18/h5-7,11H,8-10H2,1-4H3,(H,19,22)(H,21,23)/b20-13+

InChI Key

JFTAEGMRDRXUGW-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NCC(C)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NCC(C)C)Br

Origin of Product

United States

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